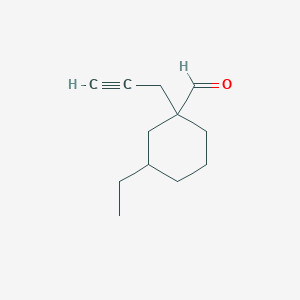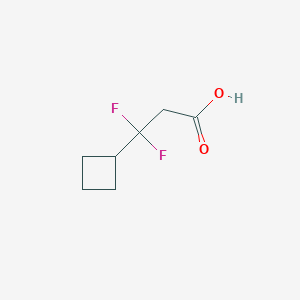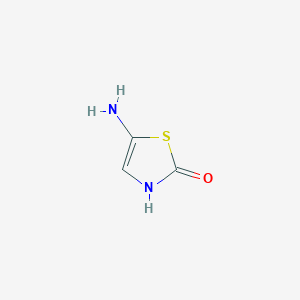
5-Chloro-6-propylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-propylpyridin-3-amine: is an organic compound with the molecular formula C8H11ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-propylpyridin-3-amine typically involves the chlorination of 6-propylpyridin-3-amine. One common method includes the reaction of 6-propylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-6-propylpyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: 5-Chloro-6-propylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of 5-Chloro-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
- 5-Chloro-2-methylpyridin-3-amine
- 6-Chloro-3-propylpyridin-2-amine
- 5-Bromo-6-propylpyridin-3-amine
Comparison: Compared to its analogs, 5-Chloro-6-propylpyridin-3-amine exhibits unique chemical properties due to the presence of the chlorine atom at the 5-position and the propyl group at the 6-position
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
5-chloro-6-propylpyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChIキー |
SIPWBFZMNBUDJL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(C=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


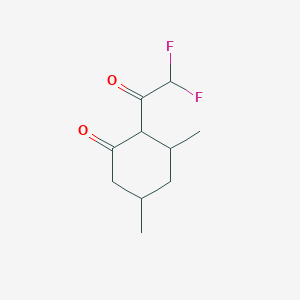
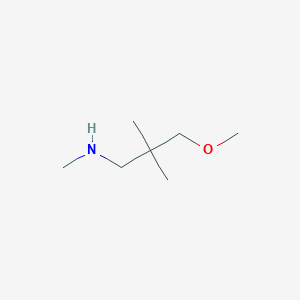
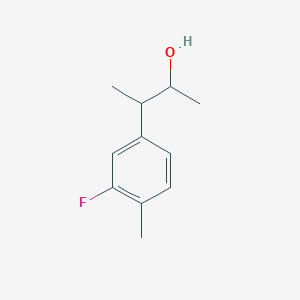


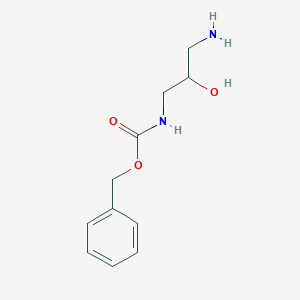
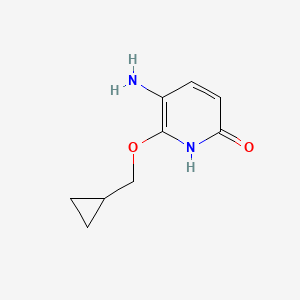

![3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13310447.png)


